molecular formula C16H14N2O B3371941 3-cyano-N-[(4-methylphenyl)methyl]benzamide CAS No. 851818-22-9

3-cyano-N-[(4-methylphenyl)methyl]benzamide

Cat. No. B3371941
CAS RN: 851818-22-9
M. Wt: 250.29 g/mol
InChI Key: SYBORSXGOIGTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-[(4-methylphenyl)methyl]benzamide is a chemical compound with the empirical formula C16H14N2O and a molecular weight of 250.30 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a related compound, by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Molecular Structure Analysis

The molecular structure of 3-cyano-N-[(4-methylphenyl)methyl]benzamide can be represented by the SMILES string N#CC1=CC=CC(C(NCC(C=C2)=CC=C2C)=O)=C1 .

Scientific Research Applications

Synthesis and Sensing Applications

  • Colorimetric Sensing of Fluoride Anions : A study by Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives. One of these compounds exhibited a significant color change in response to fluoride ions, demonstrating its potential as a colorimetric sensor for fluoride detection in solutions (Younes et al., 2020).

Molecular Structure Analysis

  • Molecular Structural Analysis : Demir et al. (2015) analyzed the structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and DFT calculations. This study provided insights into the molecular geometry, electronic properties, and potential antioxidant properties of the compound (Demir et al., 2015).

Chemical Rearrangements and Reactions

  • Chemical Rearrangements : Yokoyama et al. (1985) investigated the double rearrangement reactions involving cyano compounds, including 2-cyano-3-hydroxy-3-(methylthio)acrylamide, leading to the formation of different pyridine derivatives. This research contributes to the understanding of chemical behavior and potential applications of cyano-containing compounds in organic synthesis (Yokoyama et al., 1985).

Crystal Structure and Anticancer Evaluation

  • Crystal Structure and Anticancer Activity : Research on compounds like N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, as studied by Ravinaik et al. (2021), focuses on the synthesis, crystal structure, and evaluation of their anticancer activity. Such studies are significant for developing new therapeutic agents (Ravinaik et al., 2021).

Electrochemical Behavior and Analysis

  • Electrochemical Studies : The electrochemical behavior of related compounds has also been a subject of study. For instance, David et al. (1995) explored the electrochemical reduction of 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4(o-nitrophenyl)-1,4-dihydropyridine, providing insights into the electrochemical properties and potential applications of these compounds (David et al., 1995).

Safety and Hazards

The safety data sheet for a related compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

3-cyano-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-5-7-13(8-6-12)11-18-16(19)15-4-2-3-14(9-15)10-17/h2-9H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBORSXGOIGTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-[(4-methylphenyl)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyano-N-[(4-methylphenyl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-cyano-N-[(4-methylphenyl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-cyano-N-[(4-methylphenyl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-cyano-N-[(4-methylphenyl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-cyano-N-[(4-methylphenyl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-cyano-N-[(4-methylphenyl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.